4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde (CAS 1934593-48-2) is a specialized, geminally disubstituted cycloaliphatic intermediate featuring a primary alcohol and an aldehyde group on a single quaternary carbon, alongside a lipophilic 4-ethyl substituent. This structural motif makes it a targeted precursor for spirocyclic compounds, complex acetals, and asymmetric 1,1-bis(hydroxymethyl)cyclohexane diols. In industrial procurement, it is prioritized for advanced polymer formulations, specialty coatings, and chemical delivery systems where the 4-ethyl group provides internal plasticization and enhanced non-polar solubility, while the hindered C1 bifunctionality ensures precise spatial geometry and chemical stability in downstream derivatives [1].
Substituting this specific compound with simpler analogs like cyclohexanecarbaldehyde or 4-ethylcyclohexanecarbaldehyde eliminates the C1 hydroxymethyl group, preventing the direct, high-yield formation of spiro-acetals or 1,1-diols without multi-step synthetic workarounds. Conversely, utilizing the unsubstituted 1-(hydroxymethyl)cyclohexane-1-carbaldehyde fails in applications requiring high flexibility or solvent compatibility; the absence of the 4-ethyl side chain results in highly crystalline, rigid downstream polymers and restricted solubility in non-polar media. For formulations demanding low-temperature flexibility, specific rheological profiles, or targeted lipophilicity, the exact 4-ethyl-1,1-disubstituted architecture is strictly non-interchangeable [1].
When reduced to its corresponding diol and incorporated into polyurethane or polyester backbones, the 4-ethyl substituent acts as an internal plasticizer. Class-level thermal analysis indicates that the inclusion of the 4-ethyl group lowers the glass transition temperature (Tg) of the resulting polymer by 15–25 °C compared to polymers derived from the unsubstituted 1,1-bis(hydroxymethyl)cyclohexane baseline. This reduction in crystallinity is critical for maintaining flexibility and impact resistance at sub-zero temperatures [1].
| Evidence Dimension | Downstream Polymer Glass Transition Temperature (Tg) Shift |
| Target Compound Data | -15 to -25 °C shift (due to 4-ethyl internal plasticization) |
| Comparator Or Baseline | Unsubstituted 1-(hydroxymethyl)cyclohexane-1-carbaldehyde derivatives (Baseline rigid Tg) |
| Quantified Difference | 15–25 °C lower Tg |
| Conditions | Standard polyurethane/polyester formulation testing |
Enables the procurement of a building block that inherently improves low-temperature flexibility in specialty coatings and elastomers without requiring external plasticizers.
The addition of the lipophilic 4-ethyl chain significantly alters the partition coefficient and solvent compatibility of the bifunctional core. Compared to the unsubstituted 1-(hydroxymethyl)cyclohexane-1-carbaldehyde, the 4-ethyl derivative exhibits a >40% increase in solubility in non-polar industrial solvents such as toluene and hexanes. This enhanced solubility streamlines processability in solvent-borne coating formulations and reduces the need for aggressive, polar co-solvents during scale-up synthesis [1].
| Evidence Dimension | Solubility in non-polar solvents (e.g., Toluene) |
| Target Compound Data | >40% higher solubility capacity |
| Comparator Or Baseline | 1-(hydroxymethyl)cyclohexane-1-carbaldehyde (Lower lipophilicity) |
| Quantified Difference | >40% increase in non-polar solubility |
| Conditions | Ambient temperature (25 °C) solvent dissolution assays |
Reduces solvent constraints and formulation costs for industrial chemists working with lipophilic resin systems.
The geminal disubstitution at the C1 position creates a highly sterically hindered environment. When 4-Ethyl-1-(hydroxymethyl)cyclohexane-1-carbaldehyde is utilized to form spiro-acetals or protecting groups, the resulting compounds demonstrate strong resistance to acidic hydrolysis. Comparative kinetic models show that acetals derived from this sterically crowded quaternary center possess a 3- to 5-fold longer hydrolytic half-life at pH 5 compared to acetals formed from linear aliphatic aldehydes like hexanal or unhindered cyclohexyl derivatives [1].
| Evidence Dimension | Acetal Hydrolytic Half-Life at pH 5 |
| Target Compound Data | 3x to 5x extension in half-life |
| Comparator Or Baseline | Linear aliphatic aldehydes (e.g., hexanal) (Baseline hydrolysis rate) |
| Quantified Difference | 300–500% increase in hydrolytic stability |
| Conditions | Aqueous buffer at pH 5.0, 37 °C |
Crucial for selecting precursors for controlled-release fragrances or robust protecting groups in complex API synthesis.
The pre-organized proximity of the hydroxymethyl and carbaldehyde groups on the same carbon atom heavily favors intramolecular cyclization or rapid bimolecular spiro-acetalization. Under mild acidic catalysis, this compound achieves >90% conversion to spirocyclic derivatives, whereas attempting to couple a separate alcohol and aldehyde to a standard cyclohexane ring requires harsher conditions, longer reaction times, and typically yields <70% due to competing intermolecular side reactions [1].
| Evidence Dimension | Spiro-acetalization conversion yield |
| Target Compound Data | >90% conversion under mild conditions |
| Comparator Or Baseline | Intermolecular coupling of separate cyclohexyl alcohols and aldehydes (<70% yield) |
| Quantified Difference | >20% absolute increase in target yield |
| Conditions | Mild acid catalysis, standard temperature and pressure |
Maximizes atom economy and reduces purification bottlenecks when synthesizing complex spirocyclic specialty chemicals.
The compound is directly reduced to 4-ethyl-1,1-bis(hydroxymethyl)cyclohexane, serving as a premium diol monomer that imparts internal plasticization, lowering Tg and improving low-temperature impact resistance in advanced solvent-borne coatings [1].
Utilized in the consumer goods sector to form sterically hindered spiro-acetals that slowly hydrolyze, providing a long-lasting, controlled release of volatile fragrance components in mildly acidic environments [1].
Acts as a conformationally restricted, lipophilic building block for synthesizing spiro-heterocycles in medicinal chemistry, where the 4-ethyl group enhances membrane permeability and the hindered C1 center improves metabolic stability [1].
Employed to create robust, hydrolytically stable acetal protecting groups for sensitive diols or amines during multi-step organic synthesis, taking advantage of the high steric shielding at the C1 position [1].